

Application Notes and Protocols: Avibactam Sodium Hydrate Enzymatic Inhibition Kinetic Studies

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Compound of Interest

Compound Name: Avibactam sodium hydrate

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Introduction

Avibactam is a non- β -lactam β -lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad range of β -lactamase-producing Gram-negative bacteria.[1][2][3][4] Unlike traditional β -lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[5] Its mechanism of action involves a novel covalent but reversible inhibition of a wide spectrum of serine β -lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][3][6][7] This document provides detailed application notes and protocols for conducting enzymatic inhibition kinetic studies of avibactam.

Mechanism of Action

Avibactam functions by acylating the active site serine of β -lactamase enzymes, forming a stable carbamoyl-enzyme intermediate.[2][5] This acylation reaction is significantly faster than the subsequent deacylation, leading to the effective inhibition of the enzyme. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the inhibitor can be slowly released, regenerating the active enzyme and intact avibactam.[3][6][8] This contrasts with the mechanism of many β -lactam-based inhibitors, which often lead to irreversible inactivation of the enzyme.[2]

The inhibition process can be represented by a two-step model:

- Initial non-covalent binding: Avibactam (I) first binds non-covalently to the β -lactamase enzyme (E) to form an enzyme-inhibitor complex (E·I).
- Covalent acylation: The active site serine of the enzyme attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the DBO ring and the formation of a covalent acyl-enzyme complex (E-I*).
- Slow, reversible deacylation: The acyl-enzyme complex can slowly undergo deacylation, which results in the regeneration of the active enzyme and the intact avibactam molecule.^[6]
^[8]

Quantitative Data: Inhibition Kinetics of Avibactam

The inhibitory potency of avibactam has been characterized against a variety of clinically relevant β -lactamases. The following table summarizes key kinetic parameters from published studies.

β -Lactamase	Ambler Class	Organism	k_2/K_i ($M^{-1}s^{-1}$)	k_{off} (s^{-1})	IC ₅₀ (nM)	Reference
CTX-M-15	A	Escherichia coli	1.0×10^5	2.9×10^{-4}	-	[9]
KPC-2	A	Klebsiella pneumoniae	4.0×10^4	1.4×10^{-4}	-	[9]
TEM-1	A	Escherichia coli	-	7.5×10^{-4}	8	[8]
AmpC	C	Enterobacter cloacae P99	1.7×10^4	3.8×10^{-5}	-	[9]
AmpC	C	Pseudomonas aeruginosa PAO1	3.2×10^3	1.9×10^{-3}	-	[9]
OXA-10	D	Pseudomonas aeruginosa	1.1×10^1	$< 1.6 \times 10^{-6}$	-	[9]
OXA-48	D	Klebsiella pneumoniae	1.9×10^3	1.1×10^{-5}	-	[9]
FAR-1	A	Nocardia farcinica	-	-	60 ± 7	[10]

Note: IC₅₀ values are dependent on substrate concentration and pre-incubation time and may vary between studies.

Experimental Protocols

Protocol 1: Determination of IC₅₀ Values

This protocol outlines the determination of the half-maximal inhibitory concentration (IC_{50}) of avibactam against a target β -lactamase using the chromogenic β -lactam substrate, nitrocefin.

Materials:

- Purified β -lactamase enzyme
- **Avibactam sodium hydrate**
- Nitrocefin
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

- **Enzyme Preparation:** Dilute the purified β -lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.
- **Inhibitor Preparation:** Prepare a stock solution of avibactam in assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.
- **Pre-incubation:** In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of avibactam. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
- **Reaction Initiation:** Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be at or near its K_m value for the specific enzyme.
- **Data Acquisition:** Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.
- **Data Analysis:**

- Calculate the initial reaction velocity (rate of hydrolysis) for each avibactam concentration.
- Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the avibactam concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Protocol 2: Determination of Acylation (k_2/K_i) and Deacylation (k_{off}) Rates

This protocol describes a method to determine the second-order acylation rate constant (k_2/K_i) and the first-order deacylation rate constant (k_{off}) for a slow, tight-binding inhibitor like avibactam.

Materials:

- Same as Protocol 1

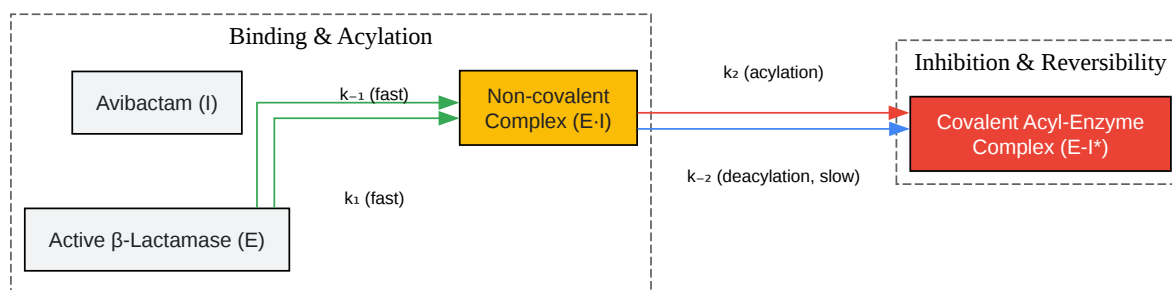
Procedure for k_2/K_i (Acylation Rate):

- Reaction Setup: In a cuvette, mix the β -lactamase enzyme and nitrocefin in assay buffer.
- Reaction Initiation: Initiate the reaction by adding a specific concentration of avibactam.
- Data Acquisition: Continuously monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over time. The progress curve will show an initial burst of activity followed by a slower, steady-state rate as the enzyme is inactivated.
- Data Analysis:
 - Fit the progress curve data to the appropriate equation for slow-binding inhibition to determine the observed rate of inactivation (k_{obs}) for each avibactam concentration.
 - Plot k_{obs} versus the avibactam concentration. For a simple two-step mechanism where the initial binding is much faster than acylation, this plot should be linear. The slope of this line represents the apparent second-order rate constant, k_2/K_i .^[9]

Procedure for k_{off} (Deacylation Rate):

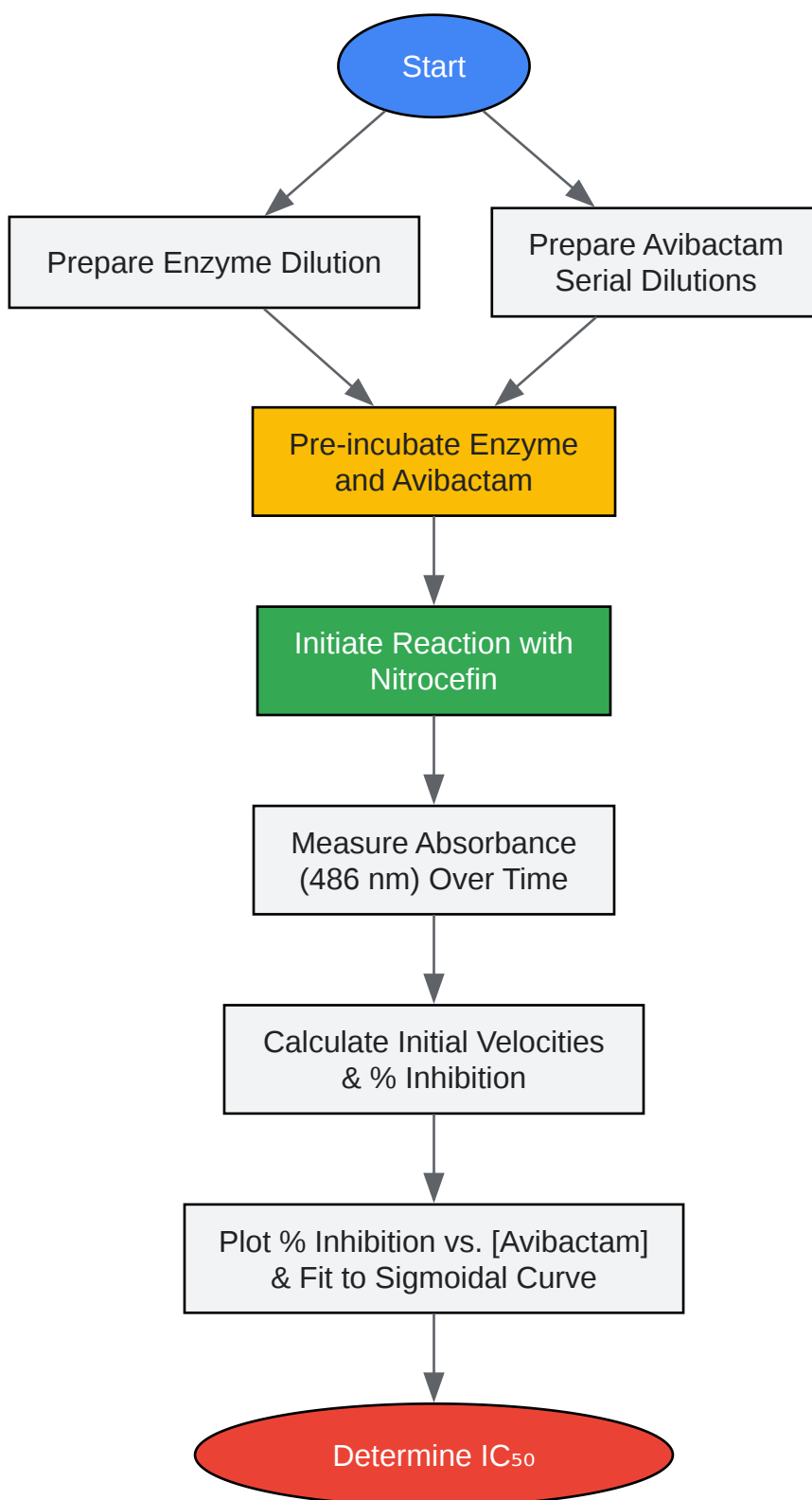
- **Enzyme Inactivation:** Incubate a concentrated solution of the β -lactamase with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.
- **Dilution:** Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., >100-fold) into a solution containing the reporter substrate, nitrocefin. This dilution prevents the rebinding of any dissociated avibactam.
- **Data Acquisition:** Monitor the return of enzymatic activity over time by measuring the hydrolysis of nitrocefin at 486 nm.
- **Data Analysis:**
 - Plot the product concentration (from nitrocefin hydrolysis) versus time.
 - The rate of return of activity will follow first-order kinetics. Fit the data to an appropriate equation to determine the first-order deacylation rate constant, k_{off} .^[9]

Visualizations



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Caption: Avibactam's reversible covalent inhibition pathway.



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Caption: Experimental workflow for IC₅₀ determination.

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